N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a pyrrolidine substituent modified by a 4-methoxyphenyl moiety. The thiophene sulfonamide core is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, metallo-β-lactamases), while the 4-methoxyphenyl group may enhance lipophilicity or receptor binding .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-22-15-8-6-14(7-9-15)16-4-2-11-19(16)12-10-18-24(20,21)17-5-3-13-23-17/h3,5-9,13,16,18H,2,4,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBQEGSYAZWKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 2-(4-methoxyphenyl)pyrrolidine. This intermediate is then reacted with 2-bromoethyl thiophene-2-sulfonamide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is C19H26N2O3S, with a molecular weight of approximately 362.55 g/mol. The compound features a thiophene ring, which is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Activity
One of the primary areas of research for this compound is its potential anticancer properties. Studies have indicated that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study:
A recent study synthesized several thiophene-based sulfonamides and evaluated their anticancer activity against human glioblastoma and melanoma cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
Anticonvulsant Properties
Research has also explored the anticonvulsant effects of thiophene derivatives. The structural features, including the pyrrolidine moiety and the methoxyphenyl group, are believed to enhance the anticonvulsant activity.
Case Study:
In a comparative study, a series of thiazole-integrated pyrrolidine derivatives were synthesized and tested for their anticonvulsant properties using the pentylenetetrazole (PTZ) model. One derivative exhibited a high protection index, suggesting that modifications to the thiophene structure can lead to improved efficacy in seizure models .
Inhibition of Enzymatic Activity
Thiophene derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes, such as carbonic anhydrases and tyrosine kinases.
Case Study:
A study focused on dual sulfonamide compounds demonstrated that they could effectively inhibit human carbonic anhydrase isoforms, which are implicated in various physiological processes and diseases including glaucoma and cancer. The synthesized compounds showed competitive inhibition with Ki values indicating strong binding affinity .
Mechanism of Action
The mechanism of action of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s pyrrolidine-4-methoxyphenyl substituent distinguishes it from simpler analogs like N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide.
- Synthetic Complexity: The synthesis of pyrrolidine-containing analogs (e.g., 4-(2-(pyrrolidin-1-yl)ethoxy)phenol) involves multi-step reactions with moderate yields (~61%), suggesting similar challenges for the target compound .
Pharmacological Implications
While direct activity data for the target compound are lacking, insights can be drawn from related structures:
- Thiophene Sulfonamides: Compounds like N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide are synthesized for enzyme inhibition applications. The dimethylamino group may enhance solubility, whereas the target compound’s pyrrolidine-methoxyphenyl substituent could increase membrane permeability or selectivity .
- 4-Methoxyphenyl Motif : Present in Formoterol-related compounds, this group is associated with β₂-adrenergic receptor agonism. Its inclusion in the target compound may suggest exploration of dual mechanisms (e.g., enzyme inhibition + receptor modulation) .
Biological Activity
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 359.49 g/mol. The compound features a thiophene ring, a pyrrolidine moiety, and a methoxyphenyl group, which contribute to its diverse pharmacological potential.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives have shown inhibitory effects on various enzymes, such as carbonic anhydrase and histone deacetylases (HDACs), which are critical in cancer and inflammatory pathways .
- Antiviral Activity : N-Heterocycles, including those containing thiophene and pyrrolidine, have been explored for their antiviral properties. They may act by disrupting viral replication processes or inhibiting viral enzymes .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiophene-containing compounds. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A case study indicated that certain analogs exhibited IC50 values in the nanomolar range against human cancer cell lines .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research on related sulfonamides has shown their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Enzyme Inhibition Studies :
- Antiviral Activity :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Target Enzyme/Cell Line |
|---|---|---|---|
| Compound A | Cytotoxicity | 92.4 | HeLa Cell Line |
| Compound B | HDAC Inhibition | 0.044 | Human IKK-2 |
| Compound C | Antiviral | 0.20 | MT-4 Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
